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An evidence-based comparison of calcium silicate-based materials, such as Mineral Trioxide

Aggregate (MTA) and Biodentine, against traditional calcium hydroxide for vital pulp therapy

procedures in permanent teeth.

In the realm of vital pulp therapy, the primary objective is the preservation of pulp vitality and

the prevention of more invasive endodontic treatments. For decades, calcium hydroxide has

been the benchmark material for procedures like direct pulp capping. However, the advent of

calcium silicate-based cements has marked a significant shift in clinical practice, promising

improved outcomes. This guide provides a comprehensive cost-effectiveness analysis and

performance comparison of these materials, supported by experimental data, to inform

researchers and drug development professionals.

Economic Evaluation: A Lifetime Perspective
A formal cost-effectiveness analysis reveals that while calcium silicate cements may have a

higher initial material cost, they can be more economical over the lifetime of the patient by

reducing the need for costly retreatments like root canal therapy or extraction.

A model-based simulation from a mixed public/private payer perspective in the German

healthcare system compared the lifetime costs of treating a permanent molar with a vital,

asymptomatic exposed pulp in a 20-year-old patient. The analysis demonstrated that direct

pulp capping (DPC) with Mineral Trioxide Aggregate (MTA) was both more effective, in terms of

tooth retention time, and less costly over a lifetime compared to calcium hydroxide (CH).[1]
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Table 1: Cost-Effectiveness Analysis of MTA vs. Calcium Hydroxide in Direct Pulp Capping

Metric
Mineral Trioxide Aggregate
(MTA)

Calcium Hydroxide (CH)

Mean Tooth Retention Time 52 years 49 years

Mean Lifetime Costs €1368 €1527

Source: Data derived from a model-based simulation within the German healthcare system.

Costs are based on 2015 market prices and include initial treatment and subsequent

retreatments over a lifetime.[1]

Despite the higher upfront cost of MTA, its superior clinical performance leads to a lower

incidence of failures, thereby avoiding the substantial downstream costs associated with root

canal treatments or extractions.[1]

Clinical Performance: Success Rates in Vital Pulp
Therapy
The higher long-term success rates of calcium silicate cements are the primary driver of their

cost-effectiveness. Multiple randomized clinical trials and systematic reviews have consistently

demonstrated the superior performance of MTA and Biodentine over calcium hydroxide in direct

pulp capping.

Table 2: Clinical Success Rates of Direct Pulp Capping in Permanent Teeth with Carious

Exposure

Material 1-Year Follow-Up 2-Year Follow-Up 3-Year Follow-Up

Biodentine™ 92.3% - 93.3% ~96.2% 93.8%

Mineral Trioxide

Aggregate (MTA)
84.6% - 93.3% 85% 85%

Calcium Hydroxide

(e.g., Dycal®)
Not Reported

19.7% (Failure Rate:

31.5%)
52%
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Source: Data compiled from multiple randomized clinical trials. Success is generally defined as

the absence of clinical symptoms (pain, swelling) and no radiographic signs of periapical

pathology.

A meta-analysis of four randomized controlled trials indicated a statistically significant

difference in the success rates between MTA and calcium hydroxide, with MTA demonstrating a

lower failure rate.[2] Studies directly comparing Biodentine and MTA have found similar or, in

some cases, slightly higher success rates for Biodentine, with both materials significantly

outperforming calcium hydroxide.[3][4]

Physicochemical and Handling Properties
Beyond clinical success, the physical and handling characteristics of these materials influence

procedural efficiency and material selection.

Table 3: Comparison of Physicochemical and Handling Properties

Property Biodentine™ ProRoot® MTA
Calcium Hydroxide
(Dycal®)

Composition
Tricalcium silicate-

based

Tricalcium silicate-

based

Calcium hydroxide in

a polymer base

Setting Time ~12 minutes ~2 hours 45 minutes ~2-3 minutes

Handling
Easy, capsule-based

mixing

Technique-sensitive,

manual mixing

Easy, two-paste

system

Compressive Strength High, similar to dentin Lower than Biodentine Low

Sealing Ability Excellent Excellent
Prone to dissolution

over time

Potential for

Discoloration
Low

Yes (especially grey

MTA)
No

Source: Compiled from various in-vitro studies and manufacturer data.[5][6]
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Biodentine's faster setting time is a notable clinical advantage, potentially allowing for the

placement of a final restoration in the same visit, which can reduce chair time and overall

procedural cost.[7] In contrast, the long setting time of MTA often necessitates a two-visit

procedure.[1]

Detailed Experimental Protocols
The data presented in this guide are derived from rigorous clinical investigations. Below are

summaries of typical experimental protocols employed in these studies.

Protocol 1: Randomized Clinical Trial of Direct Pulp
Capping Agents

Patient Selection: Adult patients (e.g., 18-55 years) with permanent molars presenting with

deep carious lesions but without signs or symptoms of irreversible pulpitis are recruited.[8]

Inclusion Criteria: Teeth must show a positive response to pulp vitality tests and have no

periapical pathology visible on preoperative radiographs.

Procedure:

Anesthesia and Isolation: Local anesthesia is administered, and the tooth is isolated using

a rubber dam to ensure an aseptic operating field.

Caries Excavation: Carious dentin is removed using sterile burs until hard dentin is

reached. The final excavation near the pulp is done with a sterile slow-speed round bur or

spoon excavator.

Pulp Exposure and Hemostasis: If a pulp exposure occurs, hemostasis is achieved by

applying a cotton pellet soaked in a disinfectant like sodium hypochlorite (e.g., 1% to 3%)

for several minutes.

Randomization and Material Application: Patients are randomly assigned to a treatment

group (e.g., MTA, Biodentine, or Calcium Hydroxide). The assigned material is mixed

according to the manufacturer's instructions and placed directly over the exposure site in a

thickness of approximately 1.5-2 mm.
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Restoration: A temporary restoration (e.g., glass ionomer cement) is often placed over the

capping material.[8] In the case of faster-setting materials like Biodentine, a permanent

composite restoration may be placed in the same visit. For MTA, a permanent restoration

is typically placed in a subsequent visit.[1]

Follow-up and Evaluation:

Clinical Assessment: Patients are recalled at regular intervals (e.g., 6 months, 1 year, 2

years, 3 years). Assessments include evaluation for spontaneous pain, tenderness to

percussion, and response to pulp vitality (sensibility) tests.

Radiographic Assessment: Periapical radiographs are taken at follow-up appointments to

assess for signs of periapical pathology, internal resorption, and the formation of a hard

tissue (dentin) bridge.

Outcome Definition: Success is defined as the tooth remaining asymptomatic, responding

positively to vitality testing, and showing no new or enlarging periapical radiolucencies on

radiographs.[8]

Biological Mechanism of Action
Calcium silicate cements exert their therapeutic effects by creating a bioactive and alkaline

environment that promotes pulp cell survival and stimulates reparative dentin formation. When

in contact with tissue fluids, these materials hydrate to release calcium hydroxide, leading to a

high pH. This alkaline environment is antibacterial and stimulates signaling pathways within the

dental pulp stem cells, leading to their differentiation into odontoblast-like cells, which are

responsible for laying down a new layer of protective dentin.

Several key signaling pathways are implicated in this process:
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Signaling cascade initiated by calcium silicate cements.

Experimental Workflow Visualization
The process of evaluating and comparing vital pulp therapy materials in a clinical setting

follows a structured workflow, from patient screening to long-term data analysis. This ensures

that the results are reliable and comparable across different studies.
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Typical workflow for a randomized controlled trial.

Conclusion
The evidence strongly indicates that calcium silicate cements, such as MTA and Biodentine,

represent a significant advancement over traditional calcium hydroxide for vital pulp therapy in

permanent teeth. Their superior long-term clinical success rates, driven by enhanced

biocompatibility and sealing ability, translate into greater cost-effectiveness over the lifetime of

a tooth. While the initial material cost is higher, the reduction in failures and subsequent

complex retreatments makes them an economically sound choice from a healthcare payer's

perspective. Biodentine offers additional handling advantages, such as a faster setting time,
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which can improve clinical efficiency. For researchers and developers, the focus continues to

be on refining these materials to further enhance their biological interaction with pulp tissue and

optimize their handling characteristics and cost-efficiency.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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